

Spectroscopic Profile of Tridecyl Phosphite: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tridecyl phosphite** and related long-chain trialkyl phosphites. Due to variations in nomenclature within chemical databases, this document addresses tris(tridecyl) phosphite and provides data for structurally similar compounds such as tris(decyl) phosphite and tris(dodecyl) phosphite to offer a broader understanding of the spectroscopic characteristics of this class of compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **tridecyl phosphite** and its analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Compoun d	Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicit y	Coupling Constant (J) Hz	Assignme nt
Tris(tridecy l) phosphite	¹H	CDCl₃	Data not available in searched resources[1]	-	-	-
Tris(tridecy l) phosphite	13 C	Not specified	Data not available in searched resources[2]	-	-	-
Tris(dodec yl) phosphite	31 P	Not specified	~138-141 (Typical range for trialkyl phosphites)[3][4]	Singlet	-	Р

Note: Specific, experimentally determined chemical shifts for tris(tridecyl) phosphite were not available in the public domain at the time of this report. The provided ³¹P NMR chemical shift is a typical range for trialkyl phosphites.

Table 2: Infrared (IR) Spectroscopic Data



Compound	Sample Phase	Wavenumber (cm ^{−1})	Intensity	Assignment
Tris(tridecyl) phosphite	KBr pellet	Specific peak data not available[2]	-	P-O-C stretch, C-H stretch, C-H bend
Tris(decyl) phosphite	Neat	~2920	Strong	C-H (alkane) stretch
~2850	Strong	C-H (alkane) stretch		
~1460	Medium	C-H (alkane) bend	_	
~1030	Strong	P-O-C stretch	_	
~720	Medium	-(CH ₂)n- rock	_	

Note: The IR data for tris(decyl) phosphite is sourced from the NIST Chemistry WebBook and is representative of a long-chain trialkyl phosphite.[5]

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
Tris(tridecyl) phosphite	Not specified	629.0 (Calculated)[6]	Fragmentation data not available
Tris(decyl) phosphite	Electron Ionization	502.8 (Calculated)	Fragmentation data not available
Tris(dodecyl) phosphite	Not specified	587.0 (Calculated)	Fragmentation data not available

Note: Experimental mass spectrometry data, including fragmentation patterns, for these specific long-chain trialkyl phosphites are not readily available in the searched resources.



Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The phosphite sample, typically 5-20 mg, is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ¹H NMR: Proton NMR spectra are acquired to determine the structure and purity of the alkyl chains.
- ¹³C NMR: Carbon-13 NMR spectra, often acquired with proton decoupling, provide information on the carbon skeleton of the molecule.
- ³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. Spectra are typically acquired with proton decoupling to produce a single sharp peak for the phosphite phosphorus atom.[7] The chemical shifts are referenced to an external standard, usually 85% H₃PO₄.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **tridecyl phosphite**, a thin film is prepared between two salt plates (e.g., KBr or NaCl).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

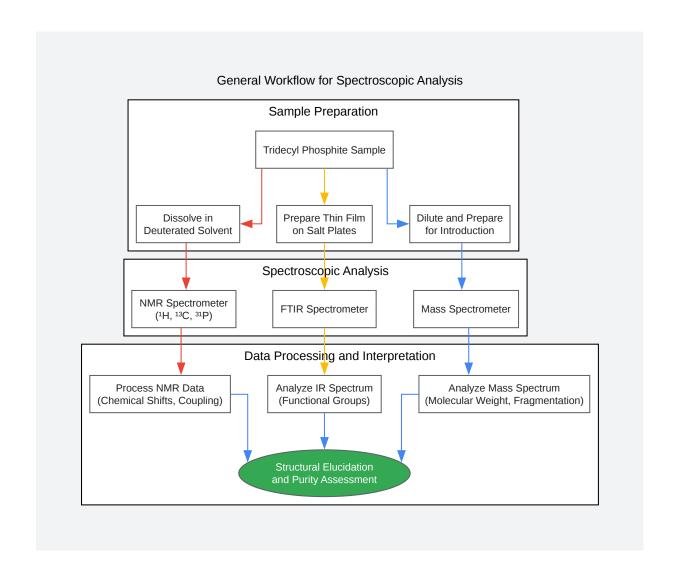


- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion and various fragment ions, which can be used to elucidate the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **tridecyl phosphite**.





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Caption: Workflow of Spectroscopic Analysis.

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